![molecular formula C22H19N3OS B3007703 1-(1H-indol-5-yl)-3-(4-phenylmethoxyphenyl)thiourea CAS No. 299207-80-0](/img/structure/B3007703.png)
1-(1H-indol-5-yl)-3-(4-phenylmethoxyphenyl)thiourea
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Description
1-(1H-indol-5-yl)-3-(4-phenylmethoxyphenyl)thiourea is a compound with potential therapeutic properties. It belongs to the class of thiourea derivatives and has been studied extensively for its biological activities.
Scientific Research Applications
Chemical Reactions and Mechanisms
- The study by Kammel et al. (2015) explores the reactions of brominated lactones and lactams with thiourea, highlighting the formation of various products through Eschenmoser coupling reactions and other mechanisms (Kammel et al., 2015).
Synthesis and Biological Evaluation
- Research by Mekala et al. (2014) involves the synthesis of novel thiourea compounds, including their structural confirmation and screening for antibacterial and antifungal activity (Mekala, Reddy Yata, & Talagadadivi, 2014).
Catalytic Applications
- Gogoi et al. (2022) discuss the use of aryl thioureas as Brønsted acid catalysts in C–C bond-forming reactions, offering an alternative to traditional catalysts (Gogoi, Basumatary, & Bez, 2022).
Metal Ion Binding Studies
- Ngah et al. (2016) synthesized a mono-thiourea derivative and examined its application as a chemical sensor, particularly in the context of metal ion binding interactions (Ngah, Heng, Hassan, & Hasbullah, 2016).
Organocatalytic Properties
- Najda-Mocarska et al. (2018) investigated the stereoselective properties of modified thiourea organocatalysts in the Friedel–Crafts alkylation of indole (Najda-Mocarska, Zakaszewska, Janikowska, & Makowiec, 2018).
Synthesis and Spectroscopic Characterization
- The research by Gopi et al. (2016) focuses on synthesizing novel chalcone derivatives containing thiourea and evaluating their antioxidant and antimicrobial activities (Gopi, Sastry, & Dhanaraju, 2016).
Green Synthesis Approaches
- Kumavat et al. (2013) describe a green synthesis method for 1,3-disubstituted thiourea derivatives in water, highlighting the environmental and energy-saving benefits of this approach (Kumavat, Jangale, Patil, Dalal, Meshram, & Dalal, 2013).
Molecular Docking and DNA Binding Studies
- The work by Mushtaque et al. (2016) involves the synthesis of a thiourea compound and its evaluation through molecular docking and DNA binding studies, along with cytotoxicity assessments (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Novel Synthesis Methods
- Research by Fathalla et al. (2001) presents a synthesis method for 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas, demonstrating the utility of this approach in creating new compounds (Fathalla, Čajan, Marek, & Pazdera, 2001).
Chemical Sensing Applications
- Cheng et al. (2020) developed new chromogenic sensors containing thiourea for selective detection of specific anions, showcasing the potential of thiourea derivatives in chemical sensing technologies (Cheng, You, Feng, Luo, Yue, & Ji, 2020).
properties
IUPAC Name |
1-(1H-indol-5-yl)-3-(4-phenylmethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c27-22(25-19-8-11-21-17(14-19)12-13-23-21)24-18-6-9-20(10-7-18)26-15-16-4-2-1-3-5-16/h1-14,23H,15H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCRWMUSOFNJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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